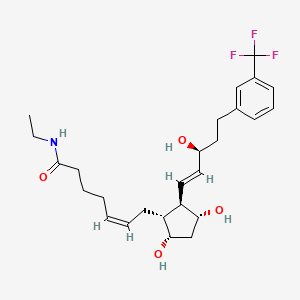
Mono-O-acetil Fingolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-O-acetyl Fingolimod, also known as ponesimod, is a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator used as an immunomodulatory drug . It is primarily used for the treatment of relapsing forms of multiple sclerosis (MS) in adult patients .
Synthesis Analysis
A practical synthesis of fingolimod starts from readily available and inexpensive starting material diethyl acetamidomalonate . A kilogram-scale synthesis of fingolimod was developed using a 30-L pilot setup .Molecular Structure Analysis
The structural components of fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .Chemical Reactions Analysis
Fingolimod induces modulation of S1P receptors on human oligodendrocyte progenitor cells (OPCs) and regulates differentiation of OPCs into oligodendrocytes .Physical And Chemical Properties Analysis
Mono-O-acetyl Fingolimod is a hazardous compound . The chemical formula of Mono-O-acetyl Fingolimod is C23H32FNO3, and its molecular weight is 399.5 g/mol .Aplicaciones Científicas De Investigación
Gestión de la Esclerosis Múltiple (EM)
El Mono-O-acetil Fingolimod es una terapia modificadora de la enfermedad bien establecida para la esclerosis múltiple remitente-recurrente (EMRR). Su metabolito activo, fingolimod-fosfato, actúa sobre los receptores de esfingosina-1-fosfato (S1PR) para reducir el número de células T en la circulación y el sistema nervioso central (SNC). Al suprimir la inflamación, ayuda a controlar los síntomas de la EM .
Inmunomodulación y Secuestro de Linfocitos
Como modulador del receptor S1P, el this compound induce inmunomodulación mediante el secuestro de linfocitos. Se une a S1PR1, lo que lleva a la inactivación de Gαi/o de varias vías de señalización. Notablemente, no interactúa significativamente con S1PR2 .
Investigación del Cáncer
Evidencia emergente sugiere que el this compound tiene efectos anticancerígenos. Impacta las vías moleculares relacionadas con la iniciación y progresión del cáncer. Los ensayos clínicos están explorando su potencial como terapia adyuvante en el tratamiento del cáncer.
En resumen, el perfil farmacológico atractivo, la seguridad y los datos experimentales positivos del this compound han llevado a su exploración en diversas condiciones patológicas. Los investigadores continúan descubriendo su potencial oculto, lo que lo convierte en un compuesto emocionante para futuras aplicaciones terapéuticas . Si desea información más detallada sobre un área específica, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .
Mode of Action
Mono-O-acetyl Fingolimod acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .
Biochemical Pathways
Mono-O-acetyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Pharmacokinetics
Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces
Result of Action
The action of Mono-O-acetyl Fingolimod results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .
Action Environment
It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of Mono-O-acetyl Fingolimod
Safety and Hazards
Mono-O-acetyl Fingolimod is a hazardous compound . The most common side effects of Mono-O-acetyl Fingolimod include headache, diarrhea, nausea, back pain, and elevated liver enzymes . It is contraindicated in patients with severe active infections, certain heart conditions, and those taking certain medications .
Direcciones Futuras
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
Análisis Bioquímico
Biochemical Properties
Mono-O-acetyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . In addition to exerting inhibitory effects on sphingosine-1-phosphate pathway enzymes, Mono-O-acetyl Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Cellular Effects
Mono-O-acetyl Fingolimod has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . Furthermore, Mono-O-acetyl Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Molecular Mechanism
The molecular target of Mono-O-acetyl Fingolimod is S1P1 . The active form of the drug, fingolimod-phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors .
Temporal Effects in Laboratory Settings
Mono-O-acetyl Fingolimod has shown beneficial effects in AD models, but the outcome depends on the neuroinflammatory state at the start of the treatment . In the hippocampus and cortex of type 2 diabetic mice, there was a substantial drop in pSTAT3, which was reversed by Mono-O-acetyl Fingolimod .
Dosage Effects in Animal Models
In an animal model of genetic absence epilepsy, Mono-O-acetyl Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .
Metabolic Pathways
Mono-O-acetyl Fingolimod is involved in the sphingosine-1-phosphate pathway . It exerts inhibitory effects on sphingolipid pathway enzymes .
Transport and Distribution
Mono-O-acetyl Fingolimod is administered orally as a tablet and has a half-life of approximately 32 hours. It is metabolized in the liver and excreted primarily in the feces .
Subcellular Localization
Mono-O-acetyl Fingolimod readily penetrates the CNS . With S1P being a pivotal molecule in intracellular signaling, the high-affinity binding of Mono-O-acetyl Fingolimod to the S1PR1 leads to Gαi/o inactivation of several signaling pathways, including the PI3K/Akt/mTOR, PI3K/Rac, STAT3, STAT1, PLC, and VEGF amongst others .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Mono-O-acetyl Fingolimod involves the acetylation of Fingolimod, which is a known drug used for treating multiple sclerosis. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst. The product is then purified using column chromatography to obtain the final compound.", "Starting Materials": [ "Fingolimod", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Fingolimod is dissolved in anhydrous solvent and cooled to 0°C.", "Step 2: Acetic anhydride is added dropwise to the reaction mixture while stirring.", "Step 3: The catalyst is added and the reaction mixture is stirred for several hours at room temperature.", "Step 4: The reaction mixture is quenched with water and extracted with organic solvents.", "Step 5: The organic layer is dried and concentrated under reduced pressure.", "Step 6: The crude product is purified using column chromatography to obtain Mono-O-acetyl Fingolimod as a white solid." ] } | |
Número CAS |
1807973-92-7 |
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
Clave InChI |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
Sinónimos |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


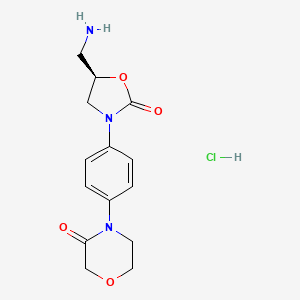
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)


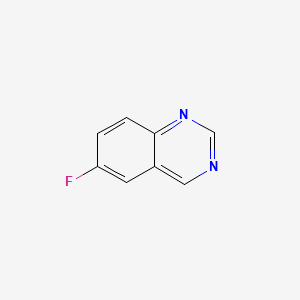

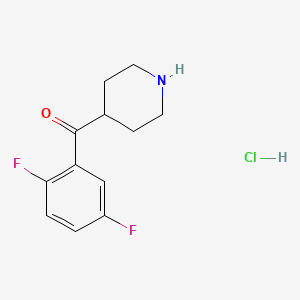
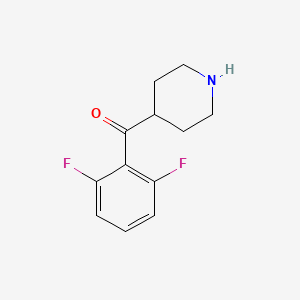
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
